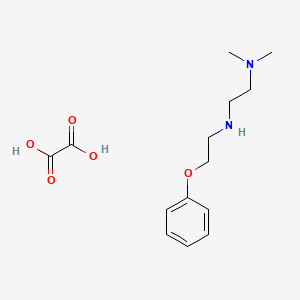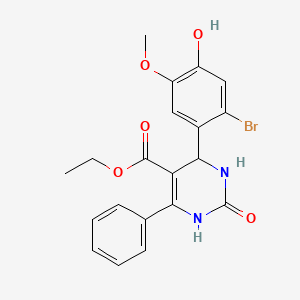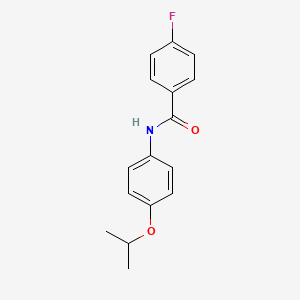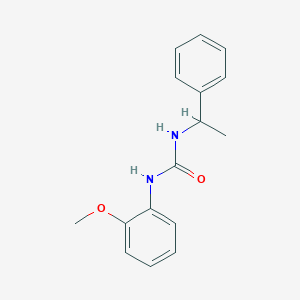![molecular formula C16H17N3O4 B4162997 N-[5-nitro-2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4162997.png)
N-[5-nitro-2-(1-piperidinyl)phenyl]-2-furamide
Descripción general
Descripción
N-[5-nitro-2-(1-piperidinyl)phenyl]-2-furamide, commonly known as NPD, is a synthetic compound that has gained interest in scientific research due to its potential biological activities. NPD is a member of the furan-based nitroaromatic compounds, which are known to exhibit various biological activities such as antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of NPD is still under investigation, but it is believed that the compound exerts its biological activities by interacting with specific molecular targets in the cells. NPD has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation and carcinogenesis. The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.
Biochemical and physiological effects:
NPD has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of pro-inflammatory cytokines. NPD has also been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. In addition, the compound exhibits antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPD has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. The compound can be easily synthesized using a multi-step process, and its purity and yield can be optimized through various modifications of the reaction conditions. NPD is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, the limitations of NPD include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on NPD, including the investigation of its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. The compound can also be modified to improve its bioavailability and pharmacokinetics, which may enhance its therapeutic efficacy. In addition, the molecular targets of NPD need to be identified to better understand its mechanism of action and develop more specific and effective drugs based on the compound. Finally, the safety and toxicity of NPD need to be thoroughly evaluated in preclinical and clinical studies before it can be considered for human use.
Aplicaciones Científicas De Investigación
NPD has been extensively studied for its potential biological activities in various scientific fields such as medicinal chemistry, pharmacology, and toxicology. The compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and protecting against oxidative stress. NPD has also been investigated for its potential use as an antimicrobial agent, as it exhibits significant antibacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
N-(5-nitro-2-piperidin-1-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(15-5-4-10-23-15)17-13-11-12(19(21)22)6-7-14(13)18-8-2-1-3-9-18/h4-7,10-11H,1-3,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKQVXLNXZLGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794987 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-benzimidazole oxalate](/img/structure/B4162925.png)
![1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162937.png)
![N'-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162943.png)





![1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4163008.png)

![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163017.png)